molecular formula C9H14N2O B1455753 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1489066-90-1

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1455753
CAS No.: 1489066-90-1
M. Wt: 166.22 g/mol
InChI Key: PLYHOMPUVNNHPX-UHFFFAOYSA-N
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Description

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H15N2O It features a cyclopentane ring substituted with a hydroxyl group and an imidazole ring attached via a methylene bridge

Scientific Research Applications

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which can mimic histidine residues in proteins.

    Medicine: The compound has potential therapeutic applications, including antifungal and antibacterial properties.

    Industry: It is utilized in the development of catalysts for organic reactions and as a stabilizer in polymer production.

Safety and Hazards

While specific safety and hazard information for “1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol” is not available, imidazole derivatives can have varying safety profiles depending on their specific structures and uses .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of biological activities of imidazole derivatives suggests that they may have many potential applications in the future .

Biochemical Analysis

Biochemical Properties

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions and forming coordination complexes. This interaction is crucial in enzyme catalysis, where the compound can serve as a cofactor or inhibitor. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and affecting the metabolism of other compounds .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This distribution is crucial for its biological activity, as it determines the compound’s localization and concentration at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with imidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic addition of the imidazole to the carbonyl group of cyclopentanone, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 1-[(1H-imidazol-1-yl)methyl]cyclopentanone.

    Reduction: 1-[(1H-imidazolin-1-yl)methyl]cyclopentan-1-ol.

    Substitution: 1-[(1H-imidazol-1-yl)methyl]cyclopentyl chloride or bromide.

Comparison with Similar Compounds

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-[(1H-imidazol-1-yl)methyl]cyclohexan-1-ol: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its steric properties and reactivity.

    2-(1H-imidazol-1-yl)ethanol: This compound has a shorter carbon chain and lacks the cyclopentane ring, which may influence its solubility and biological activity.

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: This compound contains two imidazole groups attached to a benzene ring, which can lead to different coordination properties and applications in material science.

The uniqueness of this compound lies in its specific structure, which combines the rigidity of the cyclopentane ring with the versatility of the imidazole moiety, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(imidazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-9(3-1-2-4-9)7-11-6-5-10-8-11/h5-6,8,12H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHOMPUVNNHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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